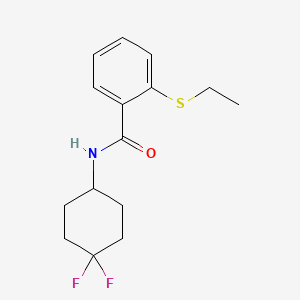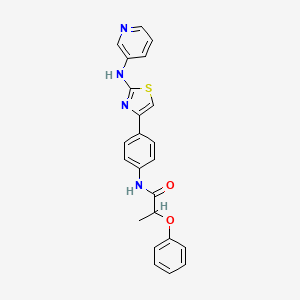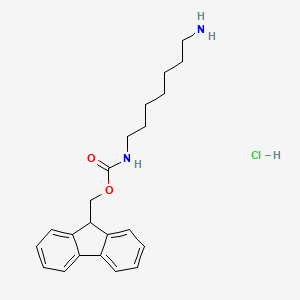
Fmoc-DAHep HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-DAHep HCl, or 9-Fluorenylmethoxycarbonyl-2,3-diaminoheptanoic acid hydrochloride, is a derivative of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is widely used as a protecting group for amines in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound this compound is utilized in various chemical and biological applications due to its unique properties.
科学研究应用
Fmoc-DAHep HCl has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of Fmoc-DAHep HCl is the amine group of amino acids and peptides . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group interacts with its targets (amines) through a reaction with Fmoc-Cl . This interaction results in the formation of a carbamate, protecting the amine group from further reactions . The Fmoc group can be removed rapidly by a base, such as piperidine .
Biochemical Pathways
The Fmoc group plays a crucial role in the Solid-Phase Peptide Synthesis (SPPS) process . This allows for the sequential addition of amino acids to the growing peptide chain .
Pharmacokinetics
The fmoc group’s properties, such as its stability under acidic conditions and its rapid removal by a base, suggest that it may have unique adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the Fmoc group’s action is the protection of the amine group, allowing for controlled peptide synthesis . This enables the creation of complex peptides with a high degree of precision .
Action Environment
The action of the Fmoc group is influenced by environmental factors such as pH and the presence of certain bases . For example, the Fmoc group is stable under acidic conditions but can be rapidly removed by a base such as piperidine . This property is leveraged in SPPS to control the peptide synthesis process .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DAHep HCl typically involves the protection of the amino group using the Fmoc group. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions, which include the use of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF) . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is more stable and provides higher yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Piperidine in DMF is commonly used for deprotection.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Free amine and dibenzofulvene.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Boc (tert-Butyloxycarbonyl): Another protecting group used for amines, but it is acid-labile, unlike the base-labile Fmoc.
Cbz (Benzyloxycarbonyl): A protecting group that is stable under both acidic and basic conditions but requires hydrogenolysis for removal.
Alloc (Allyloxycarbonyl): A protecting group that can be removed under mild conditions using palladium catalysts.
Uniqueness of Fmoc-DAHep HCl: this compound is unique due to its base-labile nature, which allows for selective deprotection without affecting other protecting groups that are stable under basic conditions. This makes it highly suitable for SPPS, where multiple protecting groups are used .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(7-aminoheptyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2.ClH/c23-14-8-2-1-3-9-15-24-22(25)26-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21H,1-3,8-9,14-16,23H2,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBVYWMHSJCOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
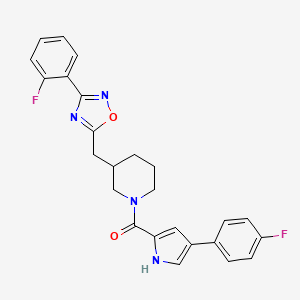
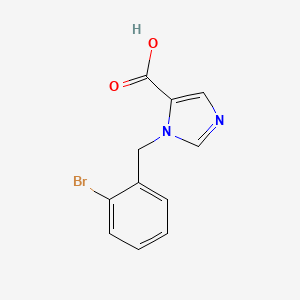
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2438724.png)
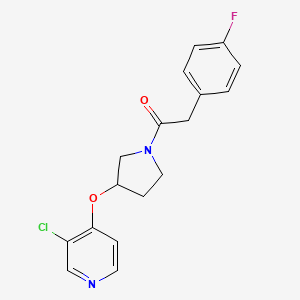
![N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/new.no-structure.jpg)
![(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid](/img/structure/B2438731.png)
![N-benzyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2438733.png)
![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenesulfonate](/img/structure/B2438734.png)
![2-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2438736.png)
![N-[(4-CHLOROPHENYL)METHYL]-4-METHOXY-1-(2-METHYLPHENYL)-6-OXO-16-DIHYDROPYRIDAZINE-3-CARBOXAMIDE](/img/structure/B2438737.png)
